molecular formula C19H18N4O2 B3872357 N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide CAS No. 24664-51-5

N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide

Cat. No. B3872357
CAS RN: 24664-51-5
M. Wt: 334.4 g/mol
InChI Key: NLSXWTZQURZNGE-UHFFFAOYSA-N
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Description

“N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide” is a chemical compound that has been studied in the context of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .


Synthesis Analysis

The compound was synthesized by refluxing equimolar amounts of 1-phenyl-3-methyl-4-propionylpyrazol-5-one and benzenesulfonyl hydrazide in ethanol . This process resulted in the formation of the compound in its keto form .


Molecular Structure Analysis

The compound crystallizes in the keto form and the carbonyl O atom forms an intramolecular N—H O hydrogen bond with the neighboring NH group . There is also a C—H O short contact involving the neighboring phenyl ring . The phenyl ring is inclined to the pyrazolone ring by only 7.58 (12) . The dihedral angle between the phenyl ring and the benzenesulfonyl ring is 22.78 (11) .


Chemical Reactions Analysis

In the crystal, molecules are linked by pairs of N—H O hydrogen bonds, forming inversion dimers with an R2 2 (14) ring motif . The dimers are linked via pairs of C—H O hydrogen bonds, forming chains propagating along [100] .

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned in the search results, it is known that many pyrazolones and their derivatives possess biological and pharmaceutical activities, such as anticancer, antitumor and antifungal activities as well as the inhibition of lipid peroxidation .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The compound and its derivatives have aroused great scientific interest due to their relatively simple synthesis, wide availability, and structural versatility . They can form different types of complexes due to the multiple coordination sites and the tautomeric enol-to-keto effect . Some of these complexes have shown strong antibacterial activity . This has encouraged further investigation into more 4-acyl pyrazolone derivatives .

properties

IUPAC Name

N-[4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-18(19(25)23(22-13)17-6-4-3-5-7-17)12-20-15-8-10-16(11-9-15)21-14(2)24/h3-12,22H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSXWTZQURZNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24664-51-5
Record name Acetanilide, 4'-((3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024664515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide
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N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide
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N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide
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N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide
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N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide
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N-(4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}phenyl)acetamide

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